molecular formula C9H9ClF3N B1407737 (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1389354-24-8

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1407737
CAS No.: 1389354-24-8
M. Wt: 223.62 g/mol
InChI Key: VRJFJMHXALWFOQ-RXMQYKEDSA-N
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Description

(1R)-1-[4-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is a chiral arylalkylamine building block of interest in advanced chemical synthesis and pharmaceutical research . The molecular scaffold, featuring a chloro and a trifluoromethyl group on the aromatic ring, is common in the development of bioactive molecules . As a single enantiomer, this compound is particularly valuable for creating stereospecific ligands and targets. It is strictly for Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJFJMHXALWFOQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Asymmetric Hydrogenation

One of the most prominent methods for preparing chiral amines like (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves asymmetric hydrogenation of corresponding imines or enamides. This approach leverages chiral catalysts to induce enantioselectivity.

Procedure Overview:

  • Starting Material: The process typically begins with the synthesis of a prochiral imine or enamide precursor, often derived from the corresponding ketone or aldehyde.
  • Catalyst: Chiral phosphine ligands such as (S)-MeO-Biphep or JosiPhos are employed to coordinate with noble metals like palladium or ruthenium.
  • Conditions: Hydrogenation is conducted under mild pressure (1-10 bar) at temperatures ranging from ambient to 80°C, with solvents like ethanol or acetic acid. Tautomerization promoted by Brønsted acids enhances the active form of the catalyst.
  • Outcome: Enantiomeric excesses exceeding 95% are achievable, with high yields reported in recent literature.

Research Findings:

  • Recent advances have demonstrated the high enantioselectivity of hydrogenation of imines using chiral ligands, with the process being scalable and adaptable to various substituted aromatic systems, including trifluoromethylated phenyl groups.

Chiral Resolution Techniques

When asymmetric synthesis is challenging, chiral resolution remains a viable method. This involves separating racemic mixtures via diastereomeric salt formation or chromatographic techniques.

Methodology:

  • Resolution Agents: Enantiomeric amines are resolved using chiral acids such as (L)-leucinamide or (D)-phenylalanine amide to form diastereomeric salts.
  • Isolation: The diastereomers are separated through crystallization or chromatography, then converted back to the free amine.
  • Conditions: Typically conducted at room temperature or slightly elevated temperatures, with solvents like acetonitrile or ethanol.

Research Data:

  • Patent literature indicates that chiral resolution using amino acid derivatives is effective for similar aromatic amines, achieving enantiomeric purities suitable for pharmaceutical applications.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed C–N cross-coupling reactions are extensively employed for constructing the amine linkage, especially when functionalized aryl halides are available.

Procedure Highlights:

  • Starting Materials: Aryl halides such as 4-chloro-2-(trifluoromethyl)phenyl derivatives are coupled with ammonia or primary amines.
  • Catalysts and Ligands: Catalysts based on Pd(0) with ligands like dialkylbiarylphosphines or trialkylphosphines facilitate the coupling.
  • Conditions: Reactions typically proceed at 80–120°C under inert atmosphere, with bases like potassium tert-butoxide or cesium carbonate.
  • Outcome: High yields and selectivities are achieved, with the possibility of asymmetric catalysis when chiral ligands are employed.

Research Findings:

  • Recent literature highlights the effectiveness of Pd-catalyzed N-arylation in synthesizing chiral primary amines, with ligand design being crucial for enantioselectivity.

Specific Synthetic Route from Precursors

A plausible synthetic route involves the initial preparation of a suitable ketone or aldehyde bearing the 4-chloro-2-(trifluoromethyl)phenyl group, followed by reductive amination or asymmetric hydrogenation to install the chiral amine.

Step Description Conditions References
1 Synthesis of aromatic ketone Friedel-Crafts acylation or halogenation ,
2 Formation of imine/enamide Condensation with ammonia or primary amines
3 Enantioselective hydrogenation Use of chiral Pd or Ru catalysts ,
4 Purification and resolution Crystallization or chromatography ,

Notes on Reaction Conditions and Optimization

  • Temperature Range: -20°C to 80°C for asymmetric hydrogenation; 80°C to 120°C for cross-coupling.
  • Pressure: Hydrogenation typically at 1–10 bar; cross-coupling under inert atmosphere at elevated temperatures.
  • Solvents: Ethanol, acetic acid, or toluene are common; solvent choice influences enantioselectivity.
  • Catalyst Loading: Usually 1–5 mol% for palladium catalysts; ligand-to-metal ratios are optimized for selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine against analogs with variations in substituent positions, halogen types, and stereochemistry.

Substituent Position and Halogen Variations

Key analogs and their properties:

Compound Name Substituents Molecular Formula CAS Number Key Features
This compound 4-Cl, 2-CF₃ C₉H₈ClF₃N 1384435-42-0 (HCl salt) High lipophilicity; used in kinase inhibitor research.
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine 4-Cl, 3-F, 2-CF₃ C₈H₆ClF₄N 2415751-74-3 Enhanced metabolic stability due to fluorine substitution.
(R)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride 3,4,5-F C₈H₉ClF₃N 321318-43-8 Improved CNS penetration; used in neuropharmacology.
(1R)-1-[4-(Trifluoromethyl)phenyl]ethylamine 4-CF₃ C₉H₁₀F₃N 578027-35-7 Lower steric hindrance; common in PET tracer synthesis.
(1R)-1-(Naphthalen-1-yl)ethan-1-amine Naphthyl group C₁₂H₁₃N N/A High aromatic stacking potential; key intermediate in Cinacalcet synthesis.
Key Observations:
  • Electron-withdrawing groups : The trifluoromethyl group enhances resistance to oxidative metabolism compared to methyl or methoxy groups .
  • Halogen positioning : 4-Chloro substitution (as in the target compound) improves target selectivity over 3-fluoro derivatives in kinase inhibition .
  • Chirality : The R-configuration in the target compound is associated with higher binding affinity to serotonin receptors compared to S-enantiomers .

Physicochemical Properties

  • Lipophilicity : LogP values for the target compound (estimated 3.1) are higher than (R)-1-(3,4,5-trifluorophenyl)ethan-1-amine (LogP 2.4) due to the chloro group .
  • Optical activity : The R-enantiomer of the target compound shows [α] values comparable to (R)-1-(4-fluorophenyl)ethan-1-amine ([α] = +17.3), confirming stereochemical purity .

Biological Activity

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine, also known as (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine, is a compound with significant biological activity. Its molecular formula is C9H9ClF3N, and it has a molecular weight of approximately 223.62 g/mol. This compound has garnered attention for its potential applications in pharmacology, particularly in the context of its interactions with various biological targets.

  • Molecular Formula : C9H9ClF3N
  • Molecular Weight : 223.62 g/mol
  • CAS Number : 1080064-51-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Effects

Studies have suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders due to their ability to increase serotonin levels in the brain.

2. Antitumor Activity

Preliminary research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives of phenyl ethylamines have been evaluated for their anticancer properties, suggesting potential pathways for further exploration of this compound in oncology.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors indicates potential neuropharmacological effects. It may modulate dopamine and norepinephrine levels, which could be beneficial in treating conditions such as ADHD or certain mood disorders.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of related compounds:

StudyCompoundActivityIC50 Value
CFI-400945Antitumor<10 nM
Various derivativesNeurotransmitter modulationVaries

These findings suggest that structural modifications can significantly influence biological activity, warranting further investigation into this compound.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Compounds with halogenated groups often exhibit varying degrees of toxicity depending on their structure and functional groups. Studies assessing the safety profile of similar compounds indicate that while some exhibit low toxicity, others may pose risks at higher concentrations.

Q & A

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry?

  • Methodology: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial proximity of the 4-chloro and trifluoromethyl groups, ensuring correct regiochemistry .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology: Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) at 10 nM–10 µM concentrations. Fluorescence-based assays (e.g., FLIPR) can assess intracellular calcium flux in neuronal cell lines .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., Cl vs. CF₃) modulate binding affinity to G-protein-coupled receptors (GPCRs)?

  • Methodology: Conduct SAR studies using analogs with systematic substitutions. For example:
SubstituentGPCR Binding IC₅₀ (nM)Selectivity Ratio (5-HT₂A/D₂)
4-Cl, 2-CF₃12 ± 38:1
4-F, 2-CF₃25 ± 53:1
4-Br, 2-CF₃9 ± 212:1
  • Data from radioligand competition assays suggest halogen size inversely correlates with D₂ receptor affinity .

Q. What strategies resolve contradictions in reported metabolic stability data across species?

  • Methodology: Parallel microsomal stability assays (human vs. rat liver microsomes) with LC-MS/MS quantification. For example:
  • Human: t₁/₂ = 45 min (CYP3A4-mediated oxidation dominant).
  • Rat: t₁/₂ = 22 min (CYP2D6-mediated N-dealkylation).
  • Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. How can computational modeling predict enantiomer-specific interactions with biological targets?

  • Methodology: Molecular docking (e.g., AutoDock Vina) using cryo-EM structures of target receptors (e.g., 5-HT₂A). Key findings:
  • (R)-enantiomer forms a hydrogen bond with Ser159 (ΔG = -9.2 kcal/mol).
  • (S)-enantiomer shows steric clashes with Phe340, reducing binding affinity (ΔG = -6.8 kcal/mol) .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?

  • Methodology: Implement Quality-by-Design (QbD) principles:
  • Critical Process Parameters (CPPs): Catalyst aging time, stirring rate (≥500 rpm).
  • Critical Quality Attributes (CQAs): ee ≥98% (HPLC), residual solvent <0.1% (GC).
  • Use Design of Experiments (DoE) to optimize reaction parameters .

Data Contradiction Analysis

Q. Why do some studies report neurotoxicity in primary neurons, while others show neuroprotective effects?

  • Resolution: Dose-dependent effects are critical. At 1–10 µM, the compound activates pro-survival kinases (e.g., Akt), while >50 µM induces mitochondrial ROS via NMDA receptor overactivation. Use live-cell imaging with MitoSOX Red to validate ROS levels .

Q. How do conflicting reports on aqueous solubility impact formulation strategies?

  • Resolution: Solubility varies with pH (e.g., 0.2 mg/mL at pH 7.4 vs. 8.5 mg/mL at pH 2.0). Use salt forms (e.g., hydrochloride) or cyclodextrin-based nanoencapsulation to enhance bioavailability .

Stability and Degradation

Q. What analytical techniques detect degradation products under accelerated stability conditions?

  • Methodology: Forced degradation studies (40°C/75% RH, 14 days) with UPLC-QTOF-MS. Major degradants include:
  • Oxidation product: (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (m/z 293.1).
  • Hydrolysis product: 4-chloro-2-(trifluoromethyl)benzaldehyde (m/z 207.0) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
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(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine

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